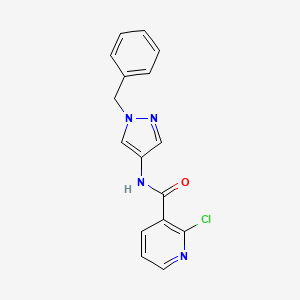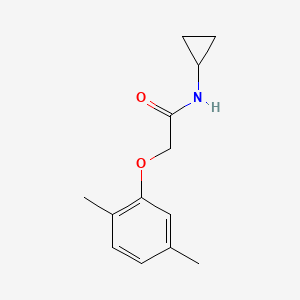![molecular formula C21H24N2O4S2 B4277638 2-(4-tert-butylphenoxy)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]propanamide](/img/structure/B4277638.png)
2-(4-tert-butylphenoxy)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]propanamide
Übersicht
Beschreibung
2-(4-tert-butylphenoxy)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]propanamide, also known as PBN, is a synthetic compound that has been widely used in scientific research. It was first synthesized in the 1970s and has since been studied for its potential applications in various fields, including medicine, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of 2-(4-tert-butylphenoxy)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]propanamide is not fully understood, but it is believed to work by scavenging free radicals and inhibiting oxidative stress. 2-(4-tert-butylphenoxy)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]propanamide has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, and to decrease the levels of reactive oxygen species in cells.
Biochemical and Physiological Effects:
2-(4-tert-butylphenoxy)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]propanamide has been shown to have a number of biochemical and physiological effects. It has been shown to protect against oxidative stress-induced cell death, to reduce inflammation, and to improve mitochondrial function. 2-(4-tert-butylphenoxy)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]propanamide has also been shown to improve cognitive function and to protect against neurodegenerative diseases, such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(4-tert-butylphenoxy)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]propanamide in lab experiments is its ability to scavenge free radicals and inhibit oxidative stress, making it useful in the study of oxidative stress-related diseases. However, one of the limitations of using 2-(4-tert-butylphenoxy)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]propanamide is its potential toxicity at high doses, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-tert-butylphenoxy)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]propanamide. One area of research is the potential use of 2-(4-tert-butylphenoxy)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]propanamide in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Another area of research is the use of 2-(4-tert-butylphenoxy)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]propanamide as a radioprotective agent, as it has been shown to protect against radiation-induced oxidative stress. Additionally, 2-(4-tert-butylphenoxy)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]propanamide may have potential applications in the treatment of other diseases, such as cancer and ischemia-reperfusion injury.
Wissenschaftliche Forschungsanwendungen
2-(4-tert-butylphenoxy)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]propanamide has been extensively studied for its potential applications in scientific research. It has been shown to have antioxidant properties and can scavenge free radicals, making it useful in the study of oxidative stress and related diseases, such as cancer and neurodegenerative diseases. 2-(4-tert-butylphenoxy)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]propanamide has also been studied for its potential use in the treatment of ischemia-reperfusion injury, a condition that occurs when blood flow is restored to a tissue after a period of ischemia, which can cause tissue damage.
Eigenschaften
IUPAC Name |
2-(4-tert-butylphenoxy)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S2/c1-13(27-15-8-6-14(7-9-15)21(2,3)4)19(24)23-20-22-17-11-10-16(29(5,25)26)12-18(17)28-20/h6-13H,1-5H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRJUKVRKGCKOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)C)OC3=CC=C(C=C3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4277562.png)
![2-(4-methoxyphenyl)-N-[1-(4-methylphenyl)propyl]acetamide](/img/structure/B4277567.png)
![N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]cyclopentanecarboxamide](/img/structure/B4277572.png)
![N-{4-[(1-adamantylamino)sulfonyl]phenyl}-2,6-dimethoxybenzamide](/img/structure/B4277574.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B4277578.png)
![1-[(4-tert-butylphenoxy)acetyl]-2-methylindoline](/img/structure/B4277596.png)
![1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]-4-(3-nitrobenzoyl)piperazine](/img/structure/B4277609.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B4277615.png)
![3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4277622.png)


![dimethyl 2-{[(2,5-dimethylphenoxy)acetyl]amino}terephthalate](/img/structure/B4277648.png)
![4-chloro-N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B4277655.png)
![2-({[5-[(dimethylamino)carbonyl]-3-(isopropoxycarbonyl)-4-methyl-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4277662.png)